3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-(Tert-butylsulfanyl)-8-azabicyclo[321]octane hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a tert-butylsulfanyl group and an azabicyclo[321]octane core
Properties
IUPAC Name |
3-tert-butylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS.ClH/c1-11(2,3)13-10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGHBTCLDRSKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CC2CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular Diels-Alder reaction, which constructs the bicyclic skeleton. This reaction is followed by functional group modifications to introduce the tert-butylsulfanyl group and the azabicyclo[3.2.1]octane core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azabicyclo[3.2.1]octane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified azabicyclo[3.2.1]octane derivatives.
Substitution: Various substituted azabicyclo[3.2.1]octane compounds
Scientific Research Applications
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Uniqueness
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound notable for its unique structural features, including a tert-butylsulfanyl group attached to an azabicyclo[3.2.1]octane core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects depending on the target involved .
Potential Biological Applications
Research has indicated several promising biological applications for this compound:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in managing inflammatory responses and other pathological conditions .
- Receptor Binding : It may bind to various receptors, potentially influencing physiological processes such as pain perception and inflammation.
- Therapeutic Potential : Ongoing studies are exploring its use in treating diseases related to inflammation and pain management, similar to other azabicyclic compounds that have shown analgesic properties .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related azabicyclo compounds, providing insights into the potential of this compound:
-
N-acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition :
- A study demonstrated that certain azabicyclo derivatives could inhibit NAAA activity, which is linked to the degradation of palmitoylethanolamide (PEA), a compound with anti-inflammatory properties. The inhibition preserved PEA levels, enhancing its efficacy at inflamed sites .
- Table 1 : Summary of NAAA Inhibitory Activity of Azabicyclo Compounds
Compound ID IC50 (μM) Mechanism ARN19689 0.042 Non-covalent ARN16186 0.655 Competitive ARN50 Varies Non-covalent - Analgesic Properties :
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound differentiates it from other azabicyclic compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 8-Oxa-3-azabicyclo[3.2.1]octane | Lacks sulfur group | Moderate receptor binding |
| Tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Contains carboxylate group | Enhanced anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
